5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Description

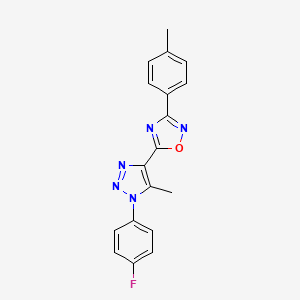

The compound 5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a heterocyclic hybrid featuring a 1,2,4-oxadiazole core linked to a 1,2,3-triazole moiety. The structure includes a 4-fluorophenyl group at the triazole ring and a p-tolyl (4-methylphenyl) substituent at the oxadiazole ring. This combination of electron-withdrawing (fluorine) and electron-donating (methyl) groups may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

5-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O/c1-11-3-5-13(6-4-11)17-20-18(25-22-17)16-12(2)24(23-21-16)15-9-7-14(19)8-10-15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAJQIQCKLFFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 4-fluoroaniline, which undergoes diazotization followed by azidation.

Oxadiazole Ring Formation: The oxadiazole ring is usually formed through the cyclization of a hydrazide with a nitrile. In this case, the hydrazide can be synthesized from p-tolyl hydrazine and an appropriate carboxylic acid derivative.

Coupling of Rings: The final step involves coupling the triazole and oxadiazole rings. This can be achieved through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the aromatic rings. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can target the triazole and oxadiazole rings, potentially leading to ring-opening or hydrogenation. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common, with reagents such as chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Cl2 in the presence of a Lewis acid catalyst, HNO3 in concentrated H2SO4.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of partially or fully hydrogenated derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis may begin with the formation of the triazole ring followed by the introduction of the oxadiazole moiety through cyclization reactions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are often employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Numerous studies have indicated that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that similar oxadiazole derivatives can induce apoptosis in cancer cell lines such as glioblastoma and breast cancer cells. The proposed mechanisms include inhibition of cell proliferation and induction of cell cycle arrest .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| LN229 | 5-(1-(4-fluorophenyl)... | 10 |

| MCF7 | 5-(1-(4-fluorophenyl)... | 15 |

| HeLa | 5-(1-(4-fluorophenyl)... | 20 |

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of related compounds:

- Antimicrobial Studies : A study published in MDPI highlighted that derivatives similar to this compound exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Efficacy : Research in ACS Omega reported on new oxadiazole derivatives showing significant cytotoxic effects on glioblastoma cell lines through DNA damage mechanisms .

- In Vivo Studies : Additional studies have explored the in vivo efficacy of these compounds using animal models to assess their therapeutic potential against cancer and infections .

Mechanism of Action

The mechanism of action of 5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. The oxadiazole ring can interact with nucleophilic or electrophilic sites, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Pharmacological and Functional Comparisons

Antimicrobial Activity

Oxadiazole-triazole hybrids exhibit broad-spectrum antimicrobial properties. For instance:

Anticancer Activity

Electron-withdrawing substituents (e.g., fluorine, nitro) enhance anticancer activity in related compounds:

- N-Benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine outperformed cisplatin against breast cancer (MDA MB-231) due to fluorine’s electronegativity and aryl ring planarity .

- Ethyl 5-((3-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-4-(4-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (Compound 91) exhibited potent cytotoxicity linked to its bromophenyl and tolyl groups .

The target compound’s 4-fluorophenyl and p-tolyl substituents may synergize to improve DNA intercalation or enzyme inhibition, though empirical validation is needed.

Table 2: Pharmacological Comparison

Biological Activity

The compound 5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a derivative of oxadiazole and triazole that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent studies.

Synthesis

The synthesis of this compound involves multi-step reactions starting from 1-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone. The process includes the formation of intermediates such as 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one and 5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. The final product is characterized using techniques like IR and NMR spectroscopy to confirm its structure and purity .

Anticancer Properties

Studies have shown that compounds containing the oxadiazole and triazole moieties exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazole have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for some derivatives range from 0.12 to 2.78 µM .

In particular, the compound has been evaluated for its ability to induce apoptosis in cancer cells. Western blot analysis indicated that it increases p53 expression levels and activates caspase pathways in MCF-7 cells, leading to programmed cell death .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In a study involving related triazole derivatives, certain compounds demonstrated effective inhibition of bacterial growth. The potential mechanism may involve interference with microbial cell wall synthesis or metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.

- Triazole and Oxadiazole Rings : These heterocycles are known for their ability to interact with various biomolecules including enzymes and receptors.

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:

- In Vitro Studies : Compounds similar to the one discussed showed promising results in inhibiting tumor growth in vitro with IC50 values comparable to established anticancer drugs like doxorubicin .

- In Vivo Evaluations : Further research is needed to assess the pharmacokinetics and therapeutic efficacy in animal models to establish a foundation for human trials.

Q & A

Q. How are structure-activity relationships (SARs) rationalized for optimizing therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.